molecular formula C20H16N4O2S B2974792 N-(4-carbamoylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852133-71-2

N-(4-carbamoylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2974792
CAS No.: 852133-71-2
M. Wt: 376.43
InChI Key: HNQPRHCDVHCUFI-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 3-methyl group, a 6-phenyl ring, and a carboxamide moiety linked to a 4-carbamoylphenyl group.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-12-17(19(26)22-15-9-7-14(8-10-15)18(21)25)27-20-23-16(11-24(12)20)13-5-3-2-4-6-13/h2-11H,1H3,(H2,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQPRHCDVHCUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminothiazole with an appropriate aldehyde to form an imidazo[2,1-b][1,3]thiazole intermediate. This intermediate is then reacted with a substituted benzoyl chloride to introduce the phenyl and carbamoyl groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-carbamoylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory properties and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) by binding to their active sites, thereby reducing inflammation. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The target compound shares its imidazo[2,1-b][1,3]thiazole core with several derivatives, differing primarily in substituents on the carboxamide group or the core itself. Key analogs include:

Sulfonamide Derivatives
  • 4-Methyl-N-(2-phenyl[1,3]thiazolo[3,2-a]benzimidazol-3-yl)benzenesulfonamide (4ba) :
    • Structure : Features a sulfonamide group instead of carboxamide and a fused benzimidazole-thiazole system.
    • Properties : Molecular formula C22H17N3O2S2, molecular weight 419.5 g/mol, melting point 269–271°C .
    • Relevance : Demonstrates the impact of sulfonamide groups on thermal stability and solubility.
Carboxamide Derivatives with Varying Substituents
  • N-[(Furan-2-yl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide (F0650-0060) :

    • Structure : Substitutes the 4-carbamoylphenyl group with a furan-2-ylmethyl moiety.
    • Properties : Molecular formula C19H16N3O2S, molecular weight 366.4 g/mol .
    • Relevance : Highlights how heteroaromatic substituents (e.g., furan) may enhance lipophilicity and metabolic stability.
  • N-(Benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide (CAS 852134-37-3) :

    • Structure : Incorporates a benzo[d][1,3]dioxol-5-yl group and a 4-fluorophenyl substituent.
    • Properties : Molecular formula C20H14FN3O3S, molecular weight 395.4 g/mol .
    • Relevance : Fluorine substitution may improve bioavailability and binding affinity to target proteins.

Physicochemical Properties

The table below compares key physicochemical parameters:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Substituents
Target Compound C21H17N3O2S ~407.4 Not reported 4-Carbamoylphenyl
4ba C22H17N3O2S2 419.5 269–271 4-Methylphenyl sulfonamide
F0650-0060 C19H16N3O2S 366.4 Not reported Furan-2-ylmethyl
CAS 852134-37-3 C20H14FN3O3S 395.4 Not reported Benzo[d][1,3]dioxol-5-yl, 4-Fluorophenyl
  • Key Trends: Sulfonamide derivatives (e.g., 4ba) exhibit higher melting points, suggesting greater crystalline stability.

Biological Activity

N-(4-carbamoylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Molecular Formula

  • Molecular Formula : C20H16N4O2S
  • Molecular Weight : 376.43 g/mol

Structural Features

The compound features an imidazo[2,1-b][1,3]thiazole core, which is known for its diverse biological activities. The presence of a carbamoyl group and a phenyl substituent enhances its pharmacological potential.

Anticancer Properties

Numerous studies have reported the anticancer activity of thiadiazole derivatives, including those similar to this compound. For instance:

  • Cytotoxicity Tests : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including HCT116 (human colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The IC50 values ranged from 2.58 μM to 10 μM depending on the specific derivative and cell line tested .

The anticancer effects are attributed to several mechanisms:

  • Apoptosis Induction : Research indicates that the compound can induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial membrane potential .
  • Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells .

Antimicrobial Activity

Thiadiazole derivatives exhibit notable antimicrobial properties. Studies have indicated that similar compounds can inhibit bacterial growth and show antifungal activity against various pathogens. The exact mechanisms often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, compounds within this class have demonstrated anti-inflammatory properties. They have been evaluated using models such as carrageenan-induced paw edema in rats, showing moderate to significant anti-inflammatory effects .

Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/Effectiveness
AnticancerHCT116 (Colon Cancer)3.29 μM
MCF-7 (Breast Cancer)8.107 μM
A549 (Lung Cancer)10 μM
AntimicrobialStaphylococcus aureusInhibition observed
Candida albicansModerate inhibition
Anti-inflammatoryCarrageenan-induced edemaSignificant reduction

Case Study 1: Anticancer Efficacy

A study evaluated a series of imidazo-thiadiazole derivatives including this compound against multiple tumor cell lines. Results indicated that modifications in the phenyl ring significantly affected cytotoxicity and selectivity towards cancer cells.

Case Study 2: Mechanistic Insights

Another research focused on elucidating the mechanism behind the anticancer properties of related compounds. It was found that these compounds could activate apoptotic pathways while inhibiting key survival signaling cascades in cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the imidazo[2,1-b][1,3]thiazole core in this compound?

  • Methodological Answer : The imidazo[2,1-b][1,3]thiazole scaffold can be synthesized via cyclization reactions. For example, iodine-mediated cyclization in dimethylformamide (DMF) with triethylamine has been used to form similar heterocyclic systems, with sulfur elimination observed during the process . Additionally, condensation reactions between carboxamide precursors and substituted phenylhydrazines in acetonitrile under reflux conditions (1–3 minutes) have yielded structurally related thiadiazole derivatives, suggesting adaptable protocols for core formation .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation. For instance, characteristic peaks for the carbamoylphenyl group (δ ~7.5–8.0 ppm in ¹H NMR) and imidazo-thiazole protons (δ ~6.5–7.5 ppm) can confirm substitution patterns . Infrared (IR) spectroscopy can validate carbonyl stretches (e.g., C=O at ~1650–1750 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) . High-resolution mass spectrometry (HRMS) further corroborates molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : The compound’s bioactivity can be screened using enzyme inhibition assays (e.g., VEGFR-2 kinase inhibition via fluorescence-based protocols) or antioxidant activity via DPPH radical scavenging (IC₅₀ determination) . Cell viability assays (MTT or resazurin) in cancer cell lines may also be employed, with dose-response curves to assess cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic properties?

  • Methodological Answer : SAR optimization involves systematic substitution of functional groups. For example:

  • Lipophilicity : Introducing trifluoromethyl (-CF₃) groups enhances metabolic stability and membrane permeability, as demonstrated in similar benzamide derivatives .
  • Solubility : Incorporating polar substituents (e.g., morpholine or pyrimidine rings) improves aqueous solubility without compromising target binding .
  • Bioisosteric replacement : Replacing the phenyl group with heteroaromatic rings (e.g., pyridine) may reduce off-target effects while maintaining affinity .

Q. What computational strategies predict binding modes and affinity with target proteins?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (AMBER or GROMACS) can model interactions with targets like VEGFR-2. For example, docking studies of analogous imidazo-thiazoles revealed hydrogen bonding with kinase active-site residues (e.g., Asp1046) and hydrophobic interactions with phenylalanine pockets . Free energy calculations (MM/GBSA) further refine binding affinity predictions .

Q. How can crystallographic data resolve structural ambiguities in polymorphic forms?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and WinGX (for data processing) provides high-resolution structural data. ORTEP-3 can visualize thermal ellipsoids and confirm bond angles/geometry . For polymorph screening, differential scanning calorimetry (DSC) and powder XRD distinguish crystalline forms, while Hirshfeld surface analysis quantifies intermolecular interactions .

Notes

  • Contradictions : reports iodine-mediated cyclization in DMF, while uses EDCI/HOBt for amide coupling, highlighting divergent synthetic routes. Researchers should validate conditions based on precursor reactivity.

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